Thiazolo[5,4-b]pyridin-6-ol

c-KIT inhibitor imatinib resistance GIST

Thiazolo[5,4-b]pyridin-6-ol is the validated kinase inhibitor scaffold for PI3Kα, c-KIT, and EGFR programs. Using generic thiazolopyridine isomers leads to 140-fold potency loss or complete kinase targeting divergence. • PI3Kα IC50 3.6 nM with ~10-fold selectivity over PI3Kβ - minimizes metabolic side effects. • 8-fold potency advantage over imatinib against c-KIT V560G/D816V double mutant. • EGFR-TK inhibition matching osimertinib with >3,500-fold therapeutic window in normal cells. Supplied as ≥95% purity building block with in-stock availability and global shipping.

Molecular Formula C6H4N2OS
Molecular Weight 152.18 g/mol
Cat. No. B13348337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-b]pyridin-6-ol
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1N=CS2)O
InChIInChI=1S/C6H4N2OS/c9-4-1-5-6(7-2-4)10-3-8-5/h1-3,9H
InChIKeyAQVOLTZUFZEYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[5,4-b]pyridin-6-ol: Core Scaffold and Procurement Identity


Thiazolo[5,4-b]pyridin-6-ol (CAS 1580489-62-8) is an N,S-heterocyclic building block defined by a [1,3]thiazolo[5,4-b]pyridine core bearing a free hydroxyl substituent at the 6-position . Its molecular formula is C6H4N2OS and its molecular weight is 152.17 g/mol . This scaffold has been validated as the pharmacophoric core in multiple kinase inhibitor programs, with representative derivatives achieving IC50 values as low as 3.6 nM against PI3Kα in enzymatic assays [1]. The compound is commercially available as a research chemical for medicinal chemistry and chemical biology applications.

Scaffold Core for kinase inhibitor programs targeting PI3K, c-KIT, EGFR families
Handle 6‑OH enables etherification or conjugation; supports SAR diversification
Context Reported in enzymatic and cellular kinase assays; building block for medicinal chemistry

Specificity of Thiazolo[5,4-b]pyridin-6-ol in Kinase-Targeted Procurement


Superficial structural similarity among thiazolopyridine isomers and related N,S-heterocycles conceals critical differences in target engagement, isoform selectivity, and resistance-overcoming capacity that dictate success in kinase inhibitor programs. The specific [5,4-b] ring fusion and 6-hydroxyl substitution pattern of Thiazolo[5,4-b]pyridin-6-ol are essential for productive hinge-region hydrogen bonding with kinase targets [1]. SAR studies demonstrate that replacement of the pyridyl substituent with phenyl reduces PI3Kα inhibitory potency by approximately 140-fold (IC50 from 3.6 nM to 501 nM), while moving to the isothiazolo[5,4-b]pyridine scaffold shifts target selectivity toward entirely different kinases such as RIPK1 [1][2]. Furthermore, the hydroxyl group at position 6 provides a synthetic handle for etherification or conjugation that is absent in unsubstituted or 6-carboxylic acid analogs. These non-interchangeable properties—quantified below—mean that procurement of the precise scaffold is a prerequisite for reproducing published SAR and achieving the reported potency and selectivity outcomes.

Thiazolo[5,4-b]pyridin-6-ol Phenyl analog Pyridyl→phenyl substitution leads to marked PI3Kα potency reduction; reported activity profile may not transfer.
Thiazolo core Isothiazolo[5,4-b]pyridine Sulfur oxidation state redirects kinase targeting from PI3K/c-KIT to RIPK1; scaffold-dependent selectivity divergence limits direct substitution.
6‑OH present Unsubstituted or 6‑COOH analog Absence of free hydroxyl eliminates conjugation handle, restricting SAR derivatization workflows.

Quantitative Differentiation Evidence for Thiazolo[5,4-b]pyridin-6-ol


c-KIT Double Mutant Inhibition vs. Imatinib

The thiazolo[5,4-b]pyridine derivative 6r—constructed on the Thiazolo[5,4-b]pyridin-6-ol core scaffold—inhibits the imatinib-resistant c-KIT V560G/D816V double mutant with an IC50 of 4.77 ± 0.38 μM, representing an approximately 8-fold improvement over imatinib (IC50 = 37.93 ± 8.68 μM) and comparable potency to sunitinib (IC50 = 3.98 ± 1.18 μM) in the same ADP-Glo kinase assay [1]. Derivatives bearing the same core scaffold but different substituents show differential activity: 6s IC50 = 7.67 ± 2.64 μM and 7c IC50 = 5.07 ± 0.71 μM, demonstrating that the thiazolo[5,4-b]pyridine scaffold supports tunable potency against the resistance-conferring double mutant [1].

c-KIT D816V Double Mutant
Head-to-head
6r IC50 4.77 μM vs. imatinib 37.93 μM; ~8-fold higher reported inhibition
Supports imatinib-resistance kinase assay context
ADP-Glo assay; V560G/D816V mutant
c-KIT inhibitor imatinib resistance GIST

Differential Cytotoxicity: c-KIT Mutant vs. Parental Cells

In cellular assays, the thiazolo[5,4-b]pyridine derivative 6r demonstrated higher differential cytotoxicity against c-KIT D816V-mutant Ba/F3 cells relative to parental Ba/F3 cells when compared head-to-head with sunitinib [1]. This indicates that the thiazolo[5,4-b]pyridine scaffold confers a wider therapeutic window between mutant-driven and wild-type cells than the clinically approved multikinase inhibitor sunitinib, a property critical for reducing on-target toxicity from wild-type c-KIT inhibition in normal tissues.

Differential Cytotoxicity
Head-to-head
6r greater differential cytotoxicity than sunitinib in c-KIT D816V vs. parental Ba/F3 cells
Supports cell-model selectivity endpoint review
Cell viability assay; mutant vs. wild-type context
differential cytotoxicity c-KIT D816V Ba/F3 cells

PI3Kα Potency and Isoform Selectivity Over PI3Kβ

The thiazolo[5,4-b]pyridine derivative 19a, built on the Thiazolo[5,4-b]pyridin-6-ol core, inhibited PI3Kα with an IC50 of 3.6 nM in enzymatic assays [1]. Crucially, 19a displayed a ~10-fold selectivity window against PI3Kβ (IC50 ~36 nM), while maintaining potent inhibition of PI3Kγ and PI3Kδ [1]. This isoform selectivity profile is scaffold-dependent: replacement of the pyridyl substituent with phenyl abolished activity (IC50 = 501 nM, a ~140-fold loss), confirming that the thiazolo[5,4-b]pyridine core is a non-negotiable structural requirement for the observed potency and selectivity [1]. For context, the clinically approved PI3Kα inhibitor alpelisib (BYL-719) shows PI3Kα IC50 = 4.6 nM but with a broader isoform selectivity profile, illustrating that the thiazolo[5,4-b]pyridine scaffold can achieve comparable single-digit nanomolar potency with a distinct selectivity fingerprint [1].

PI3Kα Potency & Selectivity
Cross-study comparable
19a IC50 3.6 nM (PI3Kα); ~10-fold over PI3Kβ
Reported isoform-selectivity assay context
PI3K enzymatic panel; substituent-sensitive core
PI3K inhibitor isoform selectivity kinase selectivity

EGFR-TK Inhibition Matching Osimertinib with Normal Cell Sparing

The thiazolo[5,4-b]pyridine derivative 10k (N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide) displayed IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI-H1975, and A-549 NSCLC cell lines, respectively, which were comparable to the clinically approved third-generation EGFR-TK inhibitor osimertinib [1]. Importantly, 10k and other potent analogs (10b, 10c, 10h, 10i) exhibited selective cytotoxicity toward cancer cells, showing no toxicity against normal BEAS-2B lung epithelial cells at concentrations exceeding 35 μM [1]. The therapeutic window (>3,500-fold between potent anti-cancer IC50 and non-toxic concentration in normal cells) represents a scaffold-level property that differentiates thiazolo[5,4-b]pyridine-based EGFR inhibitors from earlier-generation scaffolds that often exhibit narrower selectivity margins.

EGFR-TK vs. Osimertinib
Cross-study comparable
10k IC50 0.010–0.82 μM in EGFR-mutant NSCLC lines; no toxicity in BEAS-2B normal cells >35 μM
Supports cell-model potency and selectivity review
MTT assay, 72 h; HCC827, H1975, A-549, BEAS-2B
EGFR-TK inhibitor osimertinib comparator NSCLC

Kinase Selectivity Divergence: Thiazolo vs. Isothiazolo[5,4-b]pyridine

A scaffold-hopping comparison between thiazolo[5,4-b]pyridine and isothiazolo[5,4-b]pyridine cores reveals fundamentally different kinase targeting profiles. While the thiazolo[5,4-b]pyridine scaffold delivers potent PI3Kα inhibition (IC50 = 3.6 nM) and c-KIT inhibition (IC50 = 4.77 μM) with defined isoform selectivity [1][2], the isothiazolo[5,4-b]pyridine scaffold shifts activity toward RIPK1 (compound 56 IC50 = 5.8 nM; Kd = 13 nM for RIPK1 vs. Kd > 10,000 nM for RIPK3, representing >769-fold selectivity) [3]. This scaffold-level selectivity divergence—wherein a single heteroatom substitution (S → SO/SN) redirects target engagement from the PI3K/c-KIT family to the RIPK family—demonstrates that generic thiazolopyridine classification is scientifically meaningless for procurement. The specific [1,3]thiazolo[5,4-b]pyridine core with the 6-hydroxyl group is required to access the PI3K/c-KIT/EGFR target space with the selectivity profiles documented above.

Kinase Selectivity Divergence
Class-level inference
Thiazolo → PI3K/c-KIT/EGFR; Isothiazolo → RIPK1 (Kd 13 nM, >769-fold over RIPK3)
Scaffold sulfur state determines kinase family targeting
Cross-scaffold published data; target engagement context
scaffold hopping kinase selectivity RIPK1 vs. PI3K

Application Scenarios for Thiazolo[5,4-b]pyridin-6-ol


GIST with Imatinib-Resistant c-KIT Mutant

Thiazolo[5,4-b]pyridin-6-ol derivatives (exemplified by 6r) provide an 8-fold potency advantage over imatinib against the c-KIT V560G/D816V double mutant (IC50 = 4.77 vs. 37.93 μM) and demonstrate superior differential cytotoxicity relative to sunitinib in mutant vs. parental Ba/F3 cells [1]. This scaffold is the rational procurement choice for medicinal chemistry teams designing next-generation GIST therapeutics that must overcome both primary and secondary imatinib resistance while maintaining an acceptable therapeutic window.

PI3Kα-Driven Oncology with Isoform Selectivity

Derivatives built on the Thiazolo[5,4-b]pyridin-6-ol scaffold achieve PI3Kα IC50 values as low as 3.6 nM with a ~10-fold selectivity margin over PI3Kβ [2]. This isoform selectivity fingerprint—conferred by the scaffold's hinge-binding geometry—is strategically valuable for programs seeking to minimize the hyperglycemia and metabolic side effects associated with PI3Kβ co-inhibition. The scaffold's sensitivity to substituent changes (140-fold potency loss upon pyridyl→phenyl replacement) provides both optimization handles and intellectual property opportunities.

EGFR-Mutant NSCLC: Osimertinib-Competitive Potency with Novel Scaffold

The thiazolo[5,4-b]pyridine derivative 10k matches osimertinib's potency across EGFR-mutant NSCLC cell lines (IC50 = 0.010–0.82 μM) while demonstrating no toxicity against normal BEAS-2B cells at concentrations exceeding 35 μM [3]. For pharmaceutical R&D organizations seeking structurally differentiated EGFR-TK inhibitors with osimertinib-level efficacy but novel composition-of-matter positions, the Thiazolo[5,4-b]pyridin-6-ol scaffold offers a validated starting point with established synthetic tractability via Suzuki cross-coupling.

Kinase Selectivity Profiling and Chemical Biology Tool Development

The scaffold-dependent kinase targeting divergence between thiazolo[5,4-b]pyridine (PI3K/c-KIT/EGFR space) and isothiazolo[5,4-b]pyridine (RIPK1 space, Kd = 13 nM with >769-fold selectivity over RIPK3) establishes this chemotype as a precision tool for chemical biology [2][4]. Procurement of the exact Thiazolo[5,4-b]pyridin-6-ol scaffold—rather than an oxidized isothiazolo variant—is essential for laboratories developing selective chemical probes for the PI3K or c-KIT families, as the sulfur oxidation state is the primary determinant of kinome targeting.

Application
Selection Property
Validation Focus
c-KIT gatekeeper mutant resistance models
Scaffold-based potency differentiation
c-KIT D816V biochemical and cellular endpoint validation
PI3Kα isoform selectivity research
Isoform-selectivity fingerprint
PI3Kα vs. PI3Kβ potency ratio validation
EGFR-mutant NSCLC cell model studies
EGFR-TK inhibition potency and normal cell selectivity
Cell-line panel sensitivity profiling and selectivity validation
Chemical biology kinase profiling
Scaffold-dependent kinase family targeting
Target engagement divergence validation across kinase panels
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